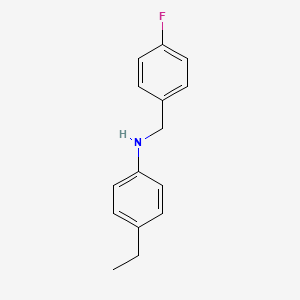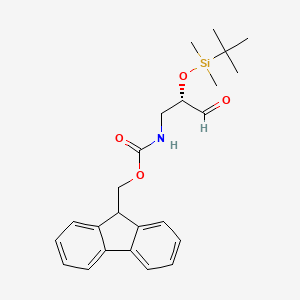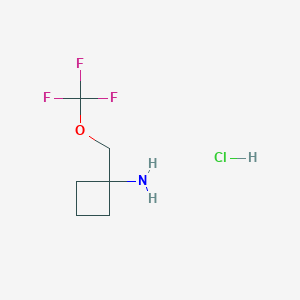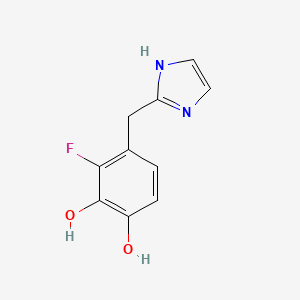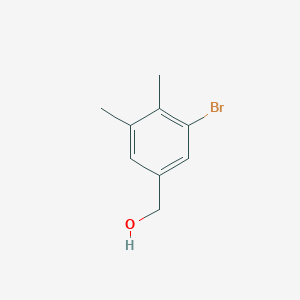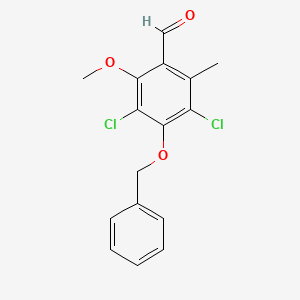
2,3,5,6-Tetraaminopyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,3,5,6-tetraamine hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its multiple amine groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3,5,6-tetraamine hydrochloride typically involves a two-step process: nitration and hydrogenation. The nitration step uses a mixture of oleum and fuming nitric acid to improve the yield and purity of the intermediate product. The hydrogenation step employs a H2/Pd/C/C2H5OH system, resulting in a highly efficient conversion .
Industrial Production Methods: In industrial settings, the production of pyridine-2,3,5,6-tetraamine hydrochloride follows similar synthetic routes but on a larger scale. The use of advanced reactors and continuous flow systems ensures high yield and purity while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2,3,5,6-tetraamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and other oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
Pyridine-2,3,5,6-tetraamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of high-performance polymers and materials for military and aerospace applications
Mécanisme D'action
The mechanism of action of pyridine-2,3,5,6-tetraamine hydrochloride involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetraaminopyridine: Similar in structure but without the hydrochloride component.
Pyridine-2,3,5,6-tetraamine trihydrochloride: A closely related compound with three hydrochloride groups.
Uniqueness: Pyridine-2,3,5,6-tetraamine hydrochloride is unique due to its specific arrangement of amine groups and the presence of the hydrochloride component, which enhances its solubility and reactivity in various chemical environments .
Propriétés
Formule moléculaire |
C5H10ClN5 |
|---|---|
Poids moléculaire |
175.62 g/mol |
Nom IUPAC |
pyridine-2,3,5,6-tetramine;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,6-7H2,(H4,8,9,10);1H |
Clé InChI |
BDAJUYFGYBZCBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1N)N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


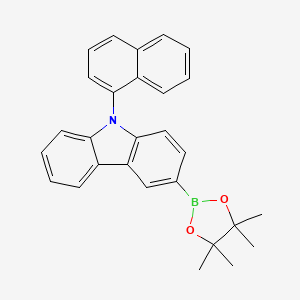
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
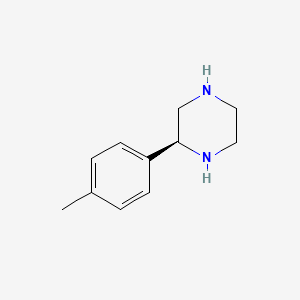
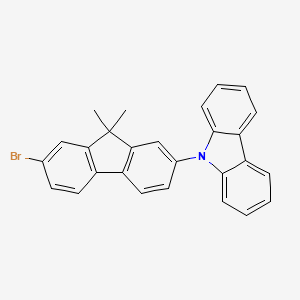
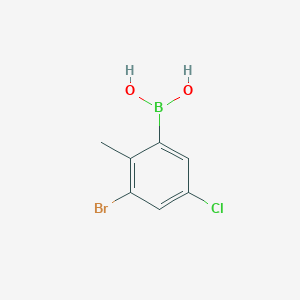
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
